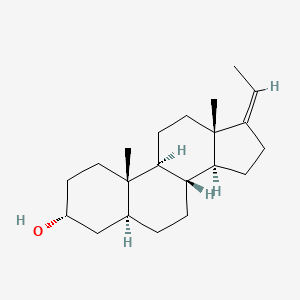

(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,15-19,22H,5-13H2,1-3H3/b14-4-/t15-,16+,17-,18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETCQLIYOLSRPS-NDMLHFCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741658 | |

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68199-34-8 | |

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Transformation Methodologies

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton Relevant to (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

The total synthesis of complex natural products like steroids is a testament to the power of organic chemistry. While the specific total synthesis of this compound is not extensively documented as a primary target, general strategies for constructing the pregnane skeleton are well-established and provide a blueprint for its potential de novo synthesis. These approaches are often lengthy and complex, but offer unparalleled flexibility in designing analogues with unnatural stereochemistry or substitution patterns.

One of the landmark achievements in steroid synthesis was the Woodward synthesis of cortisone (B1669442), which laid the groundwork for future endeavors. libretexts.org A more contemporary and efficient strategy for assembling the steroid core involves convergent approaches, such as the Velluz synthesis of estrone, which joins pre-formed AB- and D-ring fragments. libretexts.org

A relevant strategy for the pregnane skeleton involves an acetylene-cation cyclization. For instance, the total synthesis of (+)-5α-dihydropregnenolone, a closely related pregnane, was achieved through the cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol derivative. rsc.org This key step constructs the D-ring and sets the stage for the introduction of the C-17 side chain. Subsequent modifications would then be required to install the 17(20)-Z-ene functionality and adjust the stereochemistry at C-3 to yield the target molecule.

| Key Synthetic Strategy | Description | Relevance to this compound |

| Acetylene-Cation Cyclization | A powerful ring-forming reaction where a carbocation intermediate is trapped by an alkyne. | Can be used to construct the D-ring of the pregnane skeleton, a crucial step in a potential total synthesis. rsc.org |

| Convergent Synthesis | The joining of two or more complex fragments late in a synthetic sequence. | Allows for the efficient assembly of the tetracyclic steroid nucleus from simpler starting materials. libretexts.org |

| Biomimetic Polyene Cyclization | Mimicking the biosynthetic pathway, where a linear polyene precursor undergoes a cascade of cyclizations. | Provides a route to the steroid core with inherent stereochemical control. youtube.com |

Semisynthetic Routes to this compound from Precursor Steroids

Given the complexity of total synthesis, semisynthesis from readily available steroid starting materials is the more common and economically viable approach for producing pregnane derivatives. Natural products like diosgenin (B1670711), stigmasterol, and cholesterol serve as abundant precursors.

The conversion of these precursors typically involves degradation of the side chain to install the desired functionality at C-17. For example, the Marker degradation of diosgenin yields 16-dehydropregnenolone (B108158) acetate, a versatile intermediate for the synthesis of various pregnane derivatives. nih.gov From this intermediate, a series of stereoselective reductions and functional group manipulations can be employed to arrive at this compound. This would involve the reduction of the C16-C17 double bond, the stereoselective reduction of the C20 ketone, and subsequent dehydration to form the 17(20)-Z-ene, along with the reduction of the C3-ketone and the Δ5 double bond.

Another important precursor is 17α-hydroxyprogesterone, which can be derived from progesterone (B1679170). genome.jp This compound already possesses the required C-17 hydroxyl group, which can facilitate the formation of the 17(20)-double bond. The synthesis of related pregnanetriols has been achieved from 17α-hydroxypregnenolone diacetate, highlighting the utility of such precursors. nih.gov

Regioselective and Stereoselective Functionalization of the Steroid Nucleus

The functionalization of the steroid nucleus at positions remote from existing functional groups is a significant challenge in steroid chemistry. nih.gov However, the development of new catalytic systems has enabled the selective introduction of functional groups at previously inaccessible positions.

For instance, cytochrome P450 monooxygenase mutants have been engineered to catalyze the hydroxylation of steroids with high regioselectivity and stereoselectivity. nih.gov Specifically, P450-BM3 mutants have been shown to hydroxylate various steroids at the C7 position with a preference for the β-stereoisomer. nih.gov While this particular example focuses on C7, it demonstrates the potential of biocatalysis for the selective functionalization of the pregnane skeleton.

Chemical methods for remote functionalization have also been developed. These include reactions involving transition metal catalysts, such as manganese, rhodium, and iron porphyrins, which can effect hydroxylation at a variety of positions on the steroid nucleus. nih.gov The choice of catalyst and oxidant can direct the functionalization to specific carbon atoms. Such methods could be employed to introduce hydroxyl groups or other functionalities onto the this compound scaffold to generate novel derivatives.

| Method | Description | Selectivity |

| Biocatalysis (e.g., P450 Mutants) | Utilizes enzymes to perform specific chemical transformations. | High regioselectivity and stereoselectivity, as demonstrated by C7-hydroxylation. nih.gov |

| Transition Metal Catalysis | Employs metal complexes to activate C-H bonds for functionalization. | Regioselectivity can be tuned by the choice of metal and ligand. nih.gov |

| Radical Relay Reactions | A radical generated at one position abstracts a hydrogen atom from a remote position, leading to functionalization at that site. | Can achieve functionalization at unactivated positions. nih.gov |

Transformations Involving the 17(20)-Ene Moiety

The 17(20)-double bond in this compound is a key functional group that can be further elaborated to introduce new functionality and stereocenters.

Ene Reactions and Stereooutcome

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orglibretexts.org The 17(20)-ene moiety can participate in ene reactions, particularly with singlet oxygen, to introduce an oxygen functionality at the allylic C16 or C21 position. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry of the steroid nucleus and the presence of directing groups. bohrium.com For example, the presence of a nearby hydroxyl group can direct the approach of the enophile, leading to a high degree of diastereoselectivity. bohrium.com

Photooxygenation and Rearrangements

Photooxygenation, the light-induced reaction with molecular oxygen, can be used to functionalize the 17(20)-ene moiety. wikipedia.org In the presence of a photosensitizer, singlet oxygen is generated, which can then react with the double bond. A common reaction is the Schenck ene reaction, which leads to the formation of allylic hydroperoxides. wikipedia.org These hydroperoxides can then undergo various rearrangements or reductions to yield functionalized products. For example, a study on the photooxygenation of pregn-17(20)-enes showed that the reaction proceeds via the ene mechanism to give allylic hydroperoxides, which can be further transformed. bohrium.com

Synthesis of Deuterium-Labeled Analogues for Research Applications

Deuterium-labeled compounds are invaluable tools in various research applications, including metabolic studies, mechanistic investigations, and as internal standards for mass spectrometry-based quantification. nih.govprinceton.edu The synthesis of deuterium-labeled this compound can be achieved by introducing deuterium (B1214612) atoms at specific positions using various methods.

One common approach is to use a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LAD), to introduce deuterium at a position bearing a carbonyl group or other reducible functional group. nih.gov For example, the reduction of a C3-ketone with LAD would introduce a deuterium atom at the C3 position. Alternatively, deuterium can be introduced via H-D exchange reactions under acidic or basic conditions, or through catalytic deuteration of a double bond. researchgate.net The synthesis of deuterium-labeled analogues of related lipids and steroids has been reported, demonstrating the feasibility of these approaches. nih.govnih.govbiomedres.us

| Labeling Method | Reagent/Condition | Position of Labeling |

| Reductive Deuteration | Lithium aluminum deuteride (LAD) | Can be used to label positions bearing a ketone or ester. nih.gov |

| Catalytic Deuteration | D2 gas, metal catalyst (e.g., Pd/C) | Labels positions of a double or triple bond. |

| H-D Exchange | D2O, acid or base catalyst | Can label acidic or enolizable positions. |

Derivatization Strategies for Enhancing Specific Properties

The strategic chemical modification of the this compound scaffold is a key area of research aimed at enhancing its physicochemical properties and biological activities. Derivatization allows for the fine-tuning of the molecule's characteristics, such as its lipophilicity, metabolic stability, and interaction with biological targets. Research has primarily focused on modifications at the C-3 hydroxyl group and the C-17 side chain, leading to the development of analogues with improved or novel therapeutic potential.

Modification at the C-3 Position

The hydroxyl group at the C-3 position is a common target for derivatization due to its reactivity. Modifications at this site can significantly impact the molecule's properties. For instance, blocking the reactivity of the C-3 hydroxyl group through derivatization has been explored to create more stable or effective compounds. nih.gov

One strategy involves esterification, such as the creation of an acetoxy-derivative at C-3. nih.gov This modification has been shown to be more effective in promoting microtubule polymerization compared to other modifications like fluorination at the same position. nih.gov A pregnenolone (B344588) analog with an acetoxy-modification at C-3, referred to as compound #43, was found to increase microtubule numbers efficiently. nih.gov This suggests that such derivatives may have enhanced potential for treating neurological diseases due to their lipophilic nature, which facilitates penetration of the blood-brain barrier. nih.gov

Another approach is the introduction of an amino group. An alkaloid derivative, (Z)-3β-ethylamino-pregn-17(20)-en, was synthesized and demonstrated potent activity in inhibiting breast cancer metastasis and angiogenesis. nih.gov This derivatization at the C-3 position led to a compound that targets HSP90α and downregulates the HIF-1α/VEGF/VEGFR2 pathway. nih.gov The importance of the hydroxyl group at C-3 is further highlighted in studies on related 5alpha-androstane-3alpha,17beta-diol (B1664111) derivatives, where substituting the 3α-OH with a methoxy (B1213986) group or transforming it into a ketone altered the biological activity, underscoring the critical role of this functional group for specific interactions. nih.gov

Interactive Data Table: Derivatization at C-3 of Pregnane and Androstane (B1237026) Skeletons

| Parent Compound | Derivative | Modification at C-3 | Enhanced Property/Activity | Reference |

| Pregnenolone Analog | Compound #43 | Acetoxy | Increased microtubule polymerization | nih.gov |

| Pregnenolone Analog | Compound #14 | Fluoro | Promotes microtubule polymerization (less effective than acetoxy) | nih.gov |

| pregn-17(20)-en | (Z)-3β-ethylamino-pregn-17(20)-en | Ethylamino | Anti-metastasis and anti-angiogenesis activity | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol | 3-methoxy derivative | Methoxy | Altered (reduced) antiproliferative activity | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol | 3-keto derivative | Ketone | Increased androgen receptor binding but decreased antiproliferative activity | nih.gov |

Modification of the C-17 Side Chain

The pregn-17(20)-ene double bond and the potential for substitution at C-21 offer another avenue for creating derivatives with enhanced properties. The synthesis of nitrogen-substituted pregna-5,17(20)-dienes from pregnenolone showcases this strategy. nih.gov

This involves transforming pregnenolone into amides and oxazolines with substituents at the C-21 position. nih.gov Specifically, [17(20)Z]- and [17(20)E]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides and [17(20)E]-3β-hydroxy-2-[pregna-5,17(20)-dien-20-yl]-oxazolines have been synthesized. nih.gov These modifications introduce nitrogen-containing functional groups, which can alter the molecule's interaction with biological targets. nih.gov For example, these synthesized compounds were found to stimulate proliferation in androgen-sensitive LNCaP cells. nih.gov

Furthermore, research on pregnenolone sulfate (B86663) analogues has demonstrated that introducing various heterocyclic substitutions at the C-21 position can differentially modulate GABAA receptor activity. nih.gov While the parent compound was pregnenolone sulfate, the findings reveal that adding five- or six-membered heterocyclic rings to the C-21 position of the pregnane scaffold affects not only the potency of the compounds as inhibitors but also their influence on receptor desensitization. nih.gov This highlights how structural changes at the C-21 position are a viable strategy for fine-tuning the pharmacological profile of pregnane derivatives. nih.gov

Interactive Data Table: Derivatization at C-21 of Pregnane Skeletons

| Parent Compound | Derivative Type | Modification at C-21 | Enhanced Property/Activity | Reference |

| Pregnenolone | pregna-5,17(20)-dien-21-oyl amides | Amide linkage | Stimulation of proliferation in LNCaP cells | nih.gov |

| Pregnenolone | 2-[pregna-5,17(20)-dien-20-yl]-oxazolines | Oxazoline ring | Stimulation of proliferation in LNCaP cells | nih.gov |

| Pregnenolone Sulfate | C-21 Heterocyclic Analogues | Six-membered heterocyclic ring (compound 5) | Differential effects on GABA current decay | nih.gov |

| Pregnenolone Sulfate | C-21 Heterocyclic Analogues | Five-membered heterocyclic ring (compound 6) | Differential effects on GABA current decay | nih.gov |

Molecular Mechanisms of Action and Receptor Interactions of Pregnane Derivatives

Ligand-Receptor Binding Studies

Detailed ligand-receptor binding studies are fundamental to characterizing the pharmacological profile of a steroid compound. Such studies elucidate the affinity and specificity with which the molecule interacts with various receptors, providing insights into its potential physiological effects.

Interaction with Nuclear Receptors (e.g., LXRbeta)

There are currently no available scientific studies that have investigated the interaction between (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol and nuclear receptors, including the Liver X Receptor beta (LXRbeta). Consequently, its potential role as an agonist or antagonist of LXRbeta or other nuclear receptors remains uncharacterized.

Allosteric Modulation of Ligand-Gated Ion Channels (e.g., GABAA Receptor)

The allosteric modulation of ligand-gated ion channels, such as the gamma-aminobutyric acid type A (GABAA) receptor, is a known mechanism of action for various neuroactive steroids. However, no research has been published to date examining the potential for this compound to allosterically modulate the GABAA receptor or any other ligand-gated ion channel.

Binding to Other Steroid Receptors (e.g., Progesterone (B1679170) Receptors)

While the pregnane (B1235032) backbone is a core structure for many hormones that interact with steroid receptors, there is a lack of data on the binding affinity of this compound for progesterone receptors or other classical steroid receptors. Studies on related compounds have shown that metabolites of progesterone can interact with progesterone receptors, but specific binding assays for this compound have not been reported.

Enzyme Inhibition and Activation Mechanisms

The interaction of steroids with enzymes involved in steroidogenesis and metabolism can have profound physiological consequences. These interactions can either inhibit or enhance the activity of enzymes, thereby altering the balance of endogenous hormones and other bioactive molecules.

Inhibition of Steroidogenic Enzymes

Steroidogenic enzymes are responsible for the synthesis of steroid hormones from cholesterol. The potential for this compound to inhibit these enzymes has not been documented in the scientific literature. Therefore, its impact on the endogenous production of steroids is unknown.

Modulation of Metabolic Enzyme Activity

The modulation of metabolic enzymes, such as those in the cytochrome P450 family, is another important aspect of a steroid's biological activity. There are no published studies that have assessed the effects of this compound on the activity of any metabolic enzymes.

Cellular Signaling Pathways and Responses

The biological effects of pregnane derivatives are largely mediated through their interaction with specific intracellular and membrane-bound receptors, which in turn triggers a cascade of signaling events, ultimately leading to a cellular response.

Modulation of Gene Expression

A primary mechanism by which pregnane derivatives exert their effects is through the modulation of gene expression, predominantly via nuclear receptors. physiology.org These ligand-activated transcription factors bind to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, thereby regulating their transcription. youtube.com

The Pregnane X Receptor (PXR) , a prominent member of the nuclear receptor superfamily, is a key sensor for a wide array of endogenous and exogenous compounds, including pregnane steroids. nih.govnih.gov Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) on target genes. nih.gov This interaction recruits coactivator or corepressor proteins, leading to an increase or decrease in the transcription of genes involved in drug metabolism, transport, and other metabolic pathways. physiology.org Given the structural characteristics of this compound, it is plausible that it could act as a ligand for PXR, thereby influencing the expression of PXR-regulated genes.

The activation of nuclear receptors like PXR by pregnane derivatives can have a broad impact on cellular function. For instance, the expression of cytochrome P450 enzymes, which are crucial for the metabolism of various substances, is under the regulatory control of PXR. nih.gov Therefore, by potentially interacting with PXR, this compound could play a role in modulating the metabolic landscape of the cell.

Intracellular Cascade Modulation (e.g., Triglyceride Biosynthesis Stimulation)

Beyond the direct regulation of gene expression, pregnane derivatives can also influence intracellular signaling cascades, leading to more immediate cellular responses. A notable example is the potential modulation of lipid metabolism, including triglyceride biosynthesis.

Triglyceride synthesis is a fundamental cellular process for energy storage, and its regulation is complex, involving multiple enzymes and signaling pathways. wikipedia.orgmdpi.com Research on structurally related pregnane derivatives has provided direct evidence for their involvement in this process. A study investigating a series of [17(20)E]- and [17(20)Z]-pregna-5,17(20)-dien-21-oyl amides revealed that the (E)-isomers were capable of stimulating triglyceride biosynthesis in human hepatoma Hep G2 cells, while the (Z)-isomers, which share the same stereochemistry at the C17(20) double bond as this compound, were found to be inactive. nih.gov This finding underscores the critical role of the stereochemical configuration at the C17(20) position in determining the biological activity of these compounds with respect to triglyceride metabolism.

While the (Z)-isomers in that particular study were inactive, it does not entirely preclude the possibility of this compound influencing other aspects of intracellular signaling. The cellular response to a specific pregnane derivative is highly dependent on its unique structure and the specific receptor and signaling pathways it engages.

Structure-Based Mechanistic Insights

The biological activity of any compound is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with specific molecular targets. The structure-activity relationship (SAR) of pregnane derivatives has been a subject of considerable research, providing valuable insights into the determinants of their receptor binding and subsequent cellular effects.

The stereochemistry of the pregnane core, including the A/B ring fusion (5-alpha in this case) and the orientation of substituents, plays a pivotal role in receptor affinity and activation. nih.gov For instance, the 3-alpha-hydroxyl group of this compound is a key feature that can influence its interaction with the ligand-binding pockets of various receptors.

As previously mentioned, the (Z)-configuration of the double bond between C17 and C20 is a defining structural characteristic of the subject compound. The inactivity of (Z)-isomeric pregnadienoyl amides in stimulating triglyceride biosynthesis, in contrast to their active (E)-counterparts, strongly suggests that the spatial arrangement of the side chain at C17 is a critical determinant for this specific biological activity. nih.gov This highlights the high degree of structural specificity required for interaction with the molecular machinery governing triglyceride synthesis.

Molecular docking simulations of other pregnane derivatives with receptors like PXR have shown that even minor structural modifications can significantly alter binding modes and functional outcomes. nih.gov For this compound, the precise orientation of the ethylidene group in the (Z) configuration would present a unique steric and electronic profile within a receptor's ligand-binding domain, influencing its potential to act as an agonist or antagonist.

Further research, including in vitro binding assays and cellular studies, is necessary to elucidate the specific molecular targets of this compound and to fully understand the structure-based mechanisms that underpin its biological activities.

Structure Activity Relationship Sar Studies and Derivative Design for Pregnane Compounds

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of pregnane (B1235032) compounds. nih.govnih.govresearchgate.net The spatial arrangement of substituents can significantly affect a molecule's ability to bind to its target receptor, influencing its efficacy and selectivity.

The orientation of the hydroxyl group at the C3 position of the steroid nucleus is a critical factor influencing biological activity. Research has demonstrated the importance of the 3α-hydroxyl group in certain androstane (B1237026) derivatives for their antiandrogenic properties. nih.gov Substituting the 3α-hydroxyl group with a methoxy (B1213986) group highlighted the significance of the hydroxyl functionality. nih.gov Furthermore, converting the 3α-hydroxyl to a ketone, while increasing binding to the androgen receptor, paradoxically decreased the desired antiproliferative activity. nih.gov This underscores that strong receptor binding does not always translate to the desired biological response and that the 3α-diol structure is crucial for the observed anticancer effects in these specific androstane derivatives. nih.gov In contrast, studies on other pregnane derivatives have shown that compounds with a 3β-ol configuration, which mimics the natural substrate for certain enzymes, can exhibit more potent inhibitory activity compared to their 3-keto counterparts. acs.org This highlights that the optimal stereochemistry at C3 is context-dependent and varies with the specific biological target.

The geometry of the double bond at the C17(20) position, designated as either Z (zusammen) or E (entgegen), significantly impacts the biological profile of pregnane derivatives. masterorganicchemistry.comstudymind.co.ukdocbrown.info The Z and E isomers represent distinct three-dimensional arrangements of substituents around the double bond, which cannot be interconverted without breaking the bond. masterorganicchemistry.comlibretexts.org This fixed geometry influences how the molecule presents its side chain to a biological target. For instance, a study on a (Z)-3β-ethylamino-pregn-17(20)-en derivative demonstrated its potent antimetastatic and antiangiogenesis activity in triple-negative breast cancer. nih.gov The specific Z-configuration of the side chain was crucial for its interaction with the target protein, HSP90α. The distinct spatial arrangement of the E and Z isomers can lead to differences in their physical, chemical, and biological properties, including their reactivity and how they are recognized by receptors or enzymes. studymind.co.ukresearchgate.net

Functional Group Modifications and Their Effect on Activity

Altering the functional groups on the pregnane scaffold is a common strategy in medicinal chemistry to modulate pharmacological properties. mdpi.commdpi.com These modifications can influence factors such as binding affinity, selectivity, and metabolic stability.

The side chain at the C17 position of the pregnane core is a critical determinant of biological activity, and its modification is a key strategy in the design of new therapeutic agents. rug.nl The introduction of various functional groups can dramatically alter the compound's interaction with its biological target. For instance, research has shown that 20-substituents with moderate to strong dipole properties, such as 20-oximes and 20β-ols, are potent inhibitors of the human testicular 17α-hydroxylase/C17,20-lyase enzyme complex. acs.org In contrast, hydrophobic substituents like dimethylhydrazones were devoid of inhibitory activity. acs.org The stereochemistry at the C20 position is also crucial, with 20β-ols being significantly more potent than their 20α-ol counterparts. acs.org Furthermore, the introduction of a 17(20)-ene-20-carbonitrile did not enhance activity compared to a 20β-carbonitrile, indicating that a double bond in this position is not always beneficial. acs.org The addition of polar side chains, such as triazole or imidazole (B134444) moieties at C-21, has been shown to confer antiproliferative activity against various cancer cell lines. nih.gov These findings highlight the importance of the C17/C20 side chain's length, polarity, and stereochemistry in dictating the biological effects of pregnane derivatives. acs.orgrug.nl

D-Ring Modifications

The D-ring of the steroidal nucleus is a critical region for modulating biological activity. Modifications to this five-membered ring can significantly impact a compound's interaction with target receptors and enzymes. For pregnane derivatives, including those structurally similar to (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol, alterations to the D-ring have been a key strategy in the development of new therapeutic agents.

Research into analogous androstane and pregnane structures has demonstrated that the introduction of various substituents or the transformation of the D-ring itself can lead to a range of biological effects. For instance, in the pursuit of new aromatase inhibitors for breast cancer treatment, A,D-ring modified steroid analogs have been synthesized. These studies revealed that while the C-3 carbonyl group was not essential for anti-aromatase activity, the planarity of the A,B-rings and the structure of the D-ring are critical for binding. Specifically, modifying the D-ring from a cyclopentanone (B42830) to a delta-lactone was found to decrease inhibitory potency, highlighting the D-ring's importance in receptor fit. nih.gov

In another study focused on developing antiandrogens, a series of 5alpha-androstane-3alpha,17beta-diol (B1664111) derivatives were synthesized with modifications at the C-16 position of the D-ring. nih.gov The length and functional groups of the side chain at this position were found to be crucial for antiproliferative activity. A 3-methylene side chain with a terminal chloride demonstrated optimal activity. nih.gov These findings underscore the principle that even subtle changes to the D-ring can have profound effects on the biological profile of a steroid.

Furthermore, the synthesis of D-ring-modified vitamin D analogs has shown that introducing substituents or altering the D-ring's structure can significantly influence vitamin D activities. mdpi.com The creation of D-annulated pentacyclic steroids and D-ring fused steroidal heterocycles are other examples of strategies employed to generate novel compounds with unique biological activities, including antiproliferative effects.

A particularly relevant analog, (Z)-3β-ethylamino-pregn-17(20)-en, has been investigated for its antimetastatic and antiangiogenesis properties. nih.gov This compound shares the same pregnane core and the (17Z)-ene feature with the subject molecule. Its biological activity, targeting HSP90α, suggests that the 17(20)-ene moiety on the D-ring is a viable structural feature for designing targeted therapies. nih.gov

Table 1: Examples of D-Ring Modifications in Related Steroidal Compounds and Their Effects

| Parent Compound/Class | D-Ring Modification | Resulting Biological Effect | Reference |

| Androstenedione (B190577) Analog | Construction of a delta-lactone ring | Decreased aromatase inhibitory potency | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol | Addition of a 3-chloropropyl side chain at C-16alpha | Potent antiproliferative activity in androgen-sensitive cells | nih.gov |

| Androsterone Derivative | Addition of various groups at C16/C17 | D-ring derivatives were less potent inhibitors of 17β-HSD3 | nih.gov |

| Vitamin D3 | Introduction of substituents or structural transformation | Significant effects on vitamin D activities | mdpi.com |

| (Z)-3β-ethylamino-pregn-17(20)-en | (17Z)-ene with ethylamino at C-3 | Antimetastatic and antiangiogenesis activity | nih.gov |

This table presents data from studies on compounds structurally related to this compound to infer potential modification strategies.

Role of Dipole Properties and Hydrophobicity in Receptor Binding and Activity

The concept of a "hydrophobic moment" can be used to describe the amphiphilicity of a molecule, analogous to how an electric dipole moment describes the asymmetry of charge distribution. rsc.orgucla.edu A large hydrophobic moment indicates that a molecule has distinct hydrophobic and hydrophilic faces, which can be crucial for its orientation and binding within a receptor pocket. rsc.orgucla.edu For steroidal compounds, the largely hydrophobic carbon skeleton is punctuated by polar functional groups, such as hydroxyl groups, which can act as hydrogen bond donors and acceptors.

In the context of receptor binding, the hydrophobicity of a ligand plays a significant role. For instance, the binding of apolipoprotein E to its receptor has been analyzed using hydrophobicity profiles to predict the binding domains. nih.gov Similarly, the interaction of proteins within a membrane is heavily influenced by their hydrophobic moments, which tend to align in a way that minimizes unfavorable interactions with the aqueous environment. nih.govplos.org

Table 2: Physicochemical Properties of a Structurally Related Pregnane Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 3alpha,17-Dihydroxy-5alpha-pregnan-20-one | C21H34O3 | 334.5 | 3.7 | 2 | 3 |

This table provides computed physicochemical properties for a related pregnane to illustrate the general characteristics that influence receptor binding. Data for this compound is not available in the referenced public databases.

Design of Novel Pregnane-Based Scaffolds for Specific Biological Targets

The development of novel therapeutic agents often involves using a known active molecule as a starting point for the design of new scaffolds. The pregnane skeleton of this compound offers a versatile platform for such endeavors. The general principles of scaffold design in tissue engineering, which involve creating three-dimensional structures to support cell growth and tissue formation, can be conceptually applied to the design of new molecular scaffolds in drug discovery. nih.govfrontiersin.orgnih.govmdpi.commdpi.com

By modifying the pregnane core, it is possible to create derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action. For example, the synthesis of 17-azaandrostan-3-ols and their N-acylated derivatives represents a scaffold-hopping approach where a carbon atom in the D-ring is replaced by a nitrogen atom. nih.gov This modification can lead to compounds with altered biological activities, such as modulation of GABA-A receptor function. nih.gov

The synthesis of a 7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of a known drug, demonstrates another approach to scaffold modification, where changes to both the A/B ring junction and the D-ring side chain are explored. nih.gov

The study of the (Z)-3β-ethylamino-pregn-17(20)-en derivative provides a direct example of how a scaffold based on the pregn-17(20)-ene core can be developed. nih.gov By exploring different substituents at the C-3 position and potentially other positions on the steroidal backbone, new libraries of compounds could be generated and screened for activity against a variety of biological targets. The goal of such a design process would be to optimize the interaction with the target protein, as demonstrated by the targeting of HSP90α by the aforementioned derivative. nih.gov

Table 3: Strategies for the Design of Novel Steroidal Scaffolds

| Design Strategy | Example of Resulting Scaffold/Compound Class | Potential Therapeutic Application | Reference |

| Heteroatom Incorporation | 17-aza-D-homoandrostan-3-ols | Modulation of GABA-A receptor function | nih.gov |

| Ring Contraction/Expansion | Testolactone (D-ring lactone) | Aromatase inhibition | nih.gov |

| Side Chain Modification | 16alpha-(3'-chloropropyl)-5alpha-androstane-3alpha,17beta-diol | Antiandrogenic activity | nih.gov |

| A-Ring Modification | Estrane-based inhibitors | Inhibition of 17β-HSD3 | nih.gov |

| Combination of Modifications | 7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol | Hormone-related therapies | nih.gov |

This table outlines general strategies for designing novel steroidal scaffolds, which could be applied to a parent structure like this compound.

Preclinical Research and in Vitro / Ex Vivo Studies of 3alpha,5alpha,17z Pregn 17 20 En 3 Ol and Pregnane Derivatives

Cell-Based Assays

Cell-based assays are fundamental tools in preclinical research, providing insights into the biological activities of compounds at the cellular level. For (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol and related pregnane (B1235032) derivatives, these assays have been instrumental in elucidating their interactions with cellular targets and pathways.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Pregnane derivatives, due to their steroidal structure, are often evaluated for their binding to various nuclear receptors.

The Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Sensing Nuclear Receptor (SXR), is a key transcriptional regulator of genes involved in the metabolism and elimination of foreign compounds and endogenous molecules. nih.gov PXR is activated by a wide range of substances, including endogenous steroids like progesterone (B1679170) and its metabolites. nih.govwikipedia.org When activated, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on DNA, inducing the expression of target genes such as the cytochrome P450 enzyme CYP3A4. wikipedia.org The name "pregnane X receptor" itself stems from the potent activation of the receptor by C21 steroids, including pregnanes like 5β-pregnan-3,20-dione. nih.gov

Studies have also investigated the binding of pregnane derivatives to other steroid receptors, such as the progesterone receptor (PR) and androgen receptor (AR). nih.gov The binding affinity is often influenced by small structural modifications. For instance, certain synthetic progestins with substitutions at the C-18 or C-19 position of the progesterone skeleton have shown higher binding affinity for membrane progesterone receptor α (mPRα) than progesterone itself. nih.gov Conversely, the presence of a 3α-hydroxy or 3β-hydroxy group, as seen in allopregnanolone (B1667786), is not a suitable substitute for the 3-keto group required for strong binding to mPRα. nih.gov

Enzyme activity assays assess the ability of a compound to inhibit or activate specific enzymes. Pregnane derivatives have been extensively studied as inhibitors of enzymes involved in steroid biosynthesis and metabolism.

17α-hydroxylase/C17,20-lyase (CYP17A1): This enzyme complex is crucial for the synthesis of androgens. Several pregnene derivatives have been synthesized and evaluated as inhibitors of human testicular 17α-hydroxylase/C17,20-lyase. nih.gov Research indicates that modifications to the D-ring and the 17,20-side chain of the pregnane structure significantly impact inhibitory potency. nih.gov Compounds with 20-substituents that have moderate to strong dipole properties, such as 20-oxime and 20β-ol, are potent inhibitors. nih.gov In contrast, hydrophobic substituents at the 20-position result in a loss of inhibitory activity. nih.gov Notably, certain steroidal inhibitors demonstrated more potent inhibition of this enzyme complex than the nonsteroidal inhibitor ketoconazole. nih.gov The selective CYP17A1 inhibitor abiraterone (B193195) has been shown to attenuate sensorimotor gating deficits induced by dopamine (B1211576) receptor activation, highlighting the enzyme as a potential target for antipsychotic-like action. nih.gov

5α-Reductase (5AR): This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target for diseases like benign prostatic hyperplasia and prostate cancer. endocrine-abstracts.orgbenthamscience.com Numerous pregnane and pregnenolone (B344588) derivatives have been developed and reported as inhibitors of human 5α-reductase. endocrine-abstracts.orgnih.gov In vitro experiments have identified several pregnenolone derivatives as highly effective inhibitors of the 5α-reductase type 2 isozyme (5α-R2), with IC50 values in the nanomolar range. endocrine-abstracts.orgbenthamscience.com For example, specific derivatives have shown IC50 values as low as 15 nM, 20 nM, and 21.8 nM for 5α-R2. endocrine-abstracts.orgbenthamscience.com The presence of moieties like a 4,6-diene-3,20-dione appears to enhance the inhibitory effect. nih.gov

The human hepatoma cell line, Hep G2, is a widely used model for studying liver-related metabolic processes, including lipid metabolism. Studies have explored how pregnane derivatives affect the biosynthesis of triglycerides and cholesterol in these cells.

One study investigated a series of [17(20)Z]- and [17(20)E]-pregna-5,17(20)-dien-21-oyl amides for their ability to regulate sterol and triglyceride biosynthesis in Hep G2 cells. nih.gov The results showed that three of the (E)-isomers, at a concentration of 5 μM, inhibited sterol biosynthesis while stimulating triglyceride biosynthesis. nih.gov The corresponding (Z)-isomers, which are structurally more similar to this compound, were found to be inactive in this assay. nih.gov This highlights the stereospecificity of the biological activity. Other studies using HepG2 cells have shown that various natural compounds can reduce intracellular triglyceride accumulation by modulating the expression of genes involved in lipid synthesis, such as SREBF1 and FASN. mdpi.com

The cytotoxic and antiproliferative effects of pregnane derivatives have been evaluated against various human cancer cell lines. These assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC50), are crucial for identifying potential anticancer agents.

Significant research has been conducted on prostate cancer cell lines, including the androgen-dependent LNCaP line and the androgen-independent PC-3 line. nih.gov One study synthesized and tested a series of epoxy- and 20-oxime pregnanes, finding that one 1,2-epoxy compound exhibited the highest cytotoxicity on both LNCaP (IC50 15.17 μM) and PC-3 (IC50 11.83 μM) cells. nih.gov Other derivatives showed weaker or more selective activity. nih.gov

In breast cancer research, various pregnane steroids were tested against the MCF-7 cell line. nih.govrsc.org The most potent compound in this study was Aglaiasterol B, with an IC50 value of 228 μM, while other derivatives showed weaker activity with IC50 values greater than 500 μM. nih.govrsc.org

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1,2-Epoxy pregnane derivative (Compound 13) | LNCaP (Prostate) | 15.17 | nih.gov |

| 1,2-Epoxy pregnane derivative (Compound 13) | PC-3 (Prostate) | 11.83 | nih.gov |

| 4-Aza-20-hydroxyimino-5-pregnene-3,20-dione (Compound 11) | LNCaP (Prostate) | 71.85 | nih.gov |

| 20-hydroxyimino-5-pregnen-20-one (Compound 8) | PC-3 (Prostate) | 68.95 | nih.gov |

| Aglaiasterol B (Compound 8) | MCF-7 (Breast) | 228 | nih.govrsc.org |

| 20β-hydroxy-5αH-pregnan-3-one (Compound 6) | MCF-7 (Breast) | 568.76 | nih.govrsc.org |

| Pachylenone A (Compound 1) | MCF-7 (Breast) | 768.73 | nih.govrsc.org |

The emergence of antimicrobial resistance has spurred research into new therapeutic agents, including natural and synthetic compounds. researchgate.net Pregnane derivatives have been evaluated for their potential antibacterial and antifungal activities.

Studies on pregnane glycosides isolated from the roots of Cynanchum wilfordii have demonstrated potent in vivo antifungal activity against powdery mildews. nih.gov Certain caudatin (B1257090) glycosides showed stronger antifungal effects than the commercial fungicide polyoxin (B77205) B. nih.gov A formulated extract effectively controlled barley and strawberry powdery mildew, suggesting its potential as an environmentally benign botanical fungicide. nih.gov

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Compounds with MIC values ≤ 25 µg/mL are generally considered active. nih.gov

| Compound Class/Example | Target Organism Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Prenylated Isoflavonoids | MRSA | 3 - >100 | nih.gov |

| Triazole Derivative | Bacillus cereus | 8 | researchgate.net |

| Thiosemicarbazide Derivative | Bacillus cereus | 16 | researchgate.net |

| Omiganan (Peptide) | Candida (Vaginal isolates) | 64 - 128 | mdpi.com |

| Omiganan (Peptide) | Candida (Blood isolates) | 256 | mdpi.com |

Organoid and Tissue-Engineered Models

Organoids and tissue-engineered models represent a significant advancement over traditional two-dimensional (2D) cell cultures by creating three-dimensional (3D) structures that more closely mimic the complexity and physiology of native human tissues. nih.govacs.org These models are becoming increasingly valuable tools in metabolic research, drug discovery, and personalized medicine. nih.govbiotech-spain.com

For instance, human tissue-engineered skeletal muscle has been developed to study metabolic diseases, and endometrial organoids have proven highly valuable for exploring the hormonal processes of the endometrium. nih.govnih.gov Similarly, trophoblast organoid models are used to study placental development and maternal-fetal interactions. nih.gov

While these advanced 3D models are being applied to study various biological processes, including steroid metabolism and the effects of hormones, specific published research focusing on the direct application of this compound or its close derivatives in organoid or tissue-engineered models is not yet widely available. The application of these cutting-edge models to investigate the specific metabolic and signaling effects of pregnane derivatives remains a promising area for future research.

Animal Models in Preclinical Investigations (Non-Clinical Disease Contexts)

The use of animal models is indispensable in the preclinical evaluation of novel chemical entities such as this compound and other pregnane derivatives. These models provide a foundational understanding of the physiological and biochemical effects of these compounds in a complex, living system before they can be considered for any further investigation.

The selection of an appropriate animal model is a critical step in the preclinical investigation of pregnane derivatives. Rodents, particularly mice and rats, are the most extensively used models in this field of research due to their genetic and physiological similarities to humans, ease of handling, and relatively low cost. uzh.ch Specific strains are often chosen based on the research question. For instance, Sprague-Dawley rats are commonly used for behavioral and pharmacokinetic studies of neuroactive steroids. nih.govbohrium.com

In addition to rodents, other animal models have proven valuable. For example, gonadectomized hamsters are utilized to assess the antiandrogenic effects of pregnane derivatives by measuring the reduction in the weight of seminal vesicles or the diameter of pigmented spots on the flank organs. jst.go.jpnih.govnih.gov For studying adrenal steroidogenesis and its disorders, non-traditional animal models such as domestic ferrets, guinea pigs, and spiny mice are sometimes employed due to specific similarities in their adrenal physiology to humans. nih.gov The rabbit has also been used in pharmacokinetic analyses of related compounds like allopregnanolone. plos.org The choice of model is therefore dictated by the specific biological activity being investigated, whether it be neuroactivity, hormonal effects, or metabolic influence.

In vivo studies in animal models have been crucial for elucidating the biological effects of pregnane derivatives. For instance, the neuroactive properties of related compounds, such as the 3-alpha-hydroxy pregnane steroids allopregnanolone and pregnanolone (B1679072), have been characterized in rodents. These studies have demonstrated anesthetic, hypnotic, anticonvulsant, and anxiolytic properties. researchgate.net

Recent research has also explored the impact of pregnane derivatives on metabolic processes, aligning with the concept of metabolic reprogramming. For example, studies in obese mice have shown that the activation of the pregnane X receptor (PXR) can remodel glucose metabolism. uef.firesearchgate.net This activation has been found to aggravate obesity-induced liver steatosis by promoting lipogenesis. uef.firesearchgate.net In one study, the pregnane glycoside russelioside B was shown to improve the lipid profile, reduce weight gain, and decrease insulin (B600854) resistance in rats fed a high-fat diet. frontiersin.org This was associated with the upregulation of genes involved in energy expenditure in brown adipose tissue. frontiersin.org Another pregnane derivative, pregnenolone 16α-carbonitrile (PCN), has been shown to regulate testosterone biosynthesis in rodent Leydig cells by down-regulating the expression of key steroidogenic enzymes. nih.gov These findings highlight the potential for pregnane derivatives to modulate key metabolic pathways in vivo.

Interactive Data Table: Biological Effects of Pregnane Derivatives in Animal Models

| Compound/Activator | Animal Model | Key Biological Effects Observed |

| Russelioside B | High-fat diet-fed rats | Improved lipid profile, reduced weight gain, decreased insulin resistance, upregulated UCP-1 and CPT-1 genes. frontiersin.org |

| Pregnenolone 16α-carbonitrile (PCN) | Obese mice | Aggravated liver steatosis, promoted lipogenesis, impaired hepatic insulin sensitivity. uef.firesearchgate.net |

| Pregnenolone 16α-carbonitrile (PCN) | Rat primary Leydig cells, MA-10 mouse Leydig cells | Decreased testosterone secretion, down-regulated expression of steroidogenic enzymes (3β-HSD, CYP17A1). nih.gov |

| Allopregnanolone and Pregnanolone | Mice | Demonstrated anticonvulsant properties against pentylenetetrazol-induced seizures. researchgate.net |

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, and how these processes relate to its pharmacological effects. plos.orgnih.gov For neuroactive pregnane derivatives like allopregnanolone and pregnanolone, such studies have been conducted in male rats to evaluate their anesthetic properties. nih.govbohrium.com

In these studies, the compounds were administered via infusion, and the onset of anesthesia was correlated with their concentrations in the serum and various brain regions. nih.govbohrium.com It was found that for both allopregnanolone and pregnanolone, concentrations in the brainstem and hippocampus remained stable despite changing infusion rates, suggesting these areas may be primary sites of action for inducing anesthesia. nih.govbohrium.com Furthermore, pharmacokinetic analyses of allopregnanolone in rabbits and mice have shown that the compound readily crosses the blood-brain barrier, with brain-to-plasma ratios reaching 3- to 5-fold. plos.orgnih.gov These preclinical PK/PD studies are critical for predicting the therapeutic window and potential efficacy of new pregnane derivatives.

Interactive Data Table: Pharmacokinetic and Pharmacodynamic Findings for Pregnane Derivatives in Animal Models

| Compound | Animal Model | Study Type | Key Findings |

| Allopregnanolone | Rabbit, Mouse | Pharmacokinetic | Peak plasma and brain levels reached within 5 minutes of intravenous administration; brain/plasma ratio of approximately 3. plos.orgnih.gov |

| Allopregnanolone | Mouse | Pharmacokinetic | Subcutaneous administration resulted in a 5-fold brain/plasma ratio at Cmax at 30 minutes. plos.orgnih.gov |

| Allopregnanolone and Pregnanolone | Male Rat | Pharmacokinetic/ Pharmacodynamic | Brainstem and hippocampus identified as potential primary sites of action for anesthetic effects. nih.govbohrium.com |

| Allopregnanolone | Male Rat | Pharmacodynamic | More potent than pregnanolone in inducing anesthesia. nih.govbohrium.com |

Animal models are fundamental for investigating the complex pathways of steroidogenesis and the metabolism of pregnane derivatives in various organ systems. The adrenal cortex, being a primary site of steroid hormone production, has been extensively studied using transgenic mouse models. mdpi.comnih.gov These models, including total and conditional knockout mice, have revolutionized our understanding of the molecular mechanisms that regulate the development and maintenance of the adrenal cortex. mdpi.comnih.gov

The study of steroid metabolism is not limited to the adrenal glands. For instance, the metabolism of pregnenolone has been investigated in rat testes to understand the intracellular movement of this precursor and its conversion to testosterone. nih.gov Such studies have elucidated that pregnenolone is initially found in the mitochondrial fraction and subsequently moves to the microsomal fraction for metabolism. nih.gov Furthermore, rodent models have been instrumental in demonstrating the role of the pregnane X receptor (PXR) in regulating drug metabolism and transport in vascular tissues, highlighting a protective role for this receptor in the vasculature. researchgate.net Non-classical animal models, such as the spiny mouse, are also gaining attention for studying adrenal diseases due to the similarities in their steroidogenesis pathways to humans. nih.gov

Computational Chemistry and Molecular Modeling Applications to 3alpha,5alpha,17z Pregn 17 20 En 3 Ol and Pregnane Chemistry

Theoretical Foundations of Computational Chemistry

The application of computational methods to pregnane (B1235032) chemistry is built upon robust theoretical frameworks that model the behavior of molecules. These frameworks can be broadly categorized into quantum mechanics-based approaches and classical mechanics-based approaches.

Quantum chemistry applies the principles of quantum mechanics to molecular systems, providing a highly detailed description of electronic structure and chemical bonding. unibe.ch Methods like Density Functional Theory (DFT) are frequently used to study steroids. acs.org These calculations can determine the preferred gas-phase ionization sites and rationalize experimental observations from techniques like ion mobility mass spectrometry. acs.org

Electronic structure calculations are employed to model the geometry of steroids and derive structure-based properties. researchgate.netakjournals.com For instance, Ab-initio methods, while computationally intensive, can be used for geometry optimization to understand the relationship between a steroid's structure and its physicochemical properties, such as its mobility in liquid chromatography. akjournals.comakjournals.com The accuracy of these predictions is dependent on the level of theory and the basis set used, such as the MN15/6-311++G(d,p) level of theory, which has been successfully used to describe key properties of various steroids. acs.org

Where quantum methods are often limited by computational cost to smaller systems or static structures, molecular mechanics (MM) and molecular dynamics (MD) offer a way to study larger systems and their dynamic behavior over time. akjournals.com MM uses classical physics (Newtonian mechanics) to model molecular systems, representing atoms as balls and bonds as springs, with parameters defined by a "force field" (e.g., MMFF, AMBER). akjournals.comrsc.org This approach is particularly useful for conformational analysis and energy optimization of complex molecules like pregnanes. researchgate.netrsc.org

Molecular dynamics (MD) simulations extend the principles of MM by calculating the forces on each atom and integrating Newton's laws of motion over time. youtube.com This generates a trajectory of atomic positions, revealing the molecule's dynamic behavior, conformational changes, and interactions with its environment (like water or a protein binding pocket). nih.govbiorxiv.org MD simulations are crucial for understanding how pregnane steroids bind to their target proteins and for assessing the stability of the resulting complexes. youtube.comnih.gov Achieving convergence and reproducibility in these simulations is a key challenge, often addressed by running multiple independent simulations or using enhanced sampling techniques. youtube.com

Prediction of Molecular Conformations and Stability

The biological function of a steroid is intrinsically linked to its three-dimensional shape or conformation. Computational methods are powerful tools for predicting the most stable conformations of pregnane derivatives. Conformational distribution searches can be performed using force fields like the Merck Molecular Force Field (MMFF), followed by optimization of the resulting conformers using higher-level quantum methods like DFT at the B3LYP/6-31g(d) level. rsc.org

This combined approach allows for an efficient exploration of the vast conformational space to identify low-energy, and therefore more populated and biologically relevant, structures. nih.gov Such analyses are critical for understanding structure-activity relationships, as the specific shape of the steroid determines how well it fits into the binding pocket of a receptor or enzyme. nih.gov For example, computational studies have been used to perform conformational analyses of various steroids to calculate their theoretical collision cross sections (CCS), which can then be compared with experimental data for validation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build predictive models for the biological activities of compounds based on their molecular structures and properties. elsevierpure.comresearchgate.net This method correlates variations in a molecule's physicochemical properties (such as electronic, hydrophobic, and steric effects) with changes in its biological activity. elsevierpure.comresearchgate.net

In the context of pregnane chemistry, QSAR models are crucial for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. A primary application is in predicting the interaction of pregnane derivatives with nuclear receptors, such as the Pregnane X Receptor (PXR) and the progesterone (B1679170) receptor. nih.govnih.gov PXR is a key regulator of enzymes and transporters involved in the metabolism of foreign substances (xenobiotics) and endogenous molecules like steroid hormones. nih.gov

Researchers have successfully developed in silico filters and QSAR models to identify molecules that may activate PXR, which is critical for predicting potential drug-drug interactions early in the drug discovery process. nih.gov These models are often built using diverse datasets of drug-like molecules and employ various statistical and machine learning techniques, including:

Bayesian Classification Models: Used to screen databases for novel PXR activators among existing drugs. nih.gov

Decision Trees and Genetic Algorithms: These methods select the most relevant molecular descriptors to build robust classification models that can distinguish between PXR activators and non-activators. nih.gov

Genetic Neural Networks (GNN): In studies on progesterone receptor binding steroids, GNN protocols have demonstrated superior predictive quality compared to other methods like forward stepping regression (FSR) and genetic function approximation (GFA). nih.gov

The performance of these models is rigorously evaluated to ensure their predictive power. For example, a classifier developed to identify PXR activators correctly predicted 97% of activators and 91% of non-activators in a test set, demonstrating its utility as a reliable screening filter. nih.gov A quantitative regression-tree model for PXR activation showed a predictive r² of 0.774 for its test set. nih.gov Similarly, a 3D-QSAR model developed for steroidal molecules active against breast cancer achieved a high degree of statistical robustness, with a correlation coefficient (R²) of 0.86. mdpi.com

Table 1: Performance of Selected QSAR Models for Steroid Receptors

| Model Type | Target | Key Findings/Performance Metrics | Source |

|---|---|---|---|

| Decision Tree/Genetic Algorithm Classifier | Pregnane X Receptor (PXR) | Test Set: Correctly classified 97% of activators and 91% of non-activators. External Set: Correctly classified 94% of activators and 64% of non-activators. | nih.gov |

| Genetic Neural Network (GNN) | Progesterone Receptor | Demonstrated the best predictive qualities for both training and test compounds compared to other 2D QSAR methods considered. | nih.gov |

| Bayesian Classification Model | Human Pregnane X Receptor (hPXR) | Showed specificity up to 0.92 and overall prediction accuracy up to 0.69 for test set compounds. Successfully identified nine previously unknown hPXR activators. | nih.gov |

| 3D-QSAR | Receptors in Hormone-Dependent Breast Cancer (PR, ER-α, HER2) | Achieved high internal robustness with R² = 0.86 and Q²_LOO = 0.86. Identified increased polarizability and reduced electronegativity as features associated with high anticancer potential. | mdpi.com |

Design of Novel Pregnane Derivatives via Computational Methods

Computational methods are pivotal in the rational design of novel pregnane derivatives, moving beyond random screening to a targeted approach. nih.gov Techniques such as pharmacophore modeling and molecular docking are used to design or identify new molecules with specific desired biological activities, such as PXR antagonism or activation. nih.govresearchgate.net

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) necessary for a molecule to interact with a specific biological target. A pharmacophore for PXR antagonists was developed based on three azole compounds, consisting of two hydrogen bond acceptor regions and two hydrophobic features. nih.govresearchgate.net This model was then used to screen libraries of known drugs and commercially available molecules, leading to the discovery of new PXR antagonists with activity in the low micromolar range. nih.gov Computational docking studies further suggested that these antagonists interact with the outer surface of the PXR at the activation function-2 (AF-2) domain, disrupting the recruitment of co-activators. nih.govresearchgate.net

The design process often involves a multi-step in silico strategy:

Target Identification and Model Building: A 3D-QSAR model can be built from a set of known active compounds to identify key molecular features associated with high potency. mdpi.com

Virtual Library Generation: Based on the QSAR findings, a virtual library of new analogs is created by making specific chemical modifications to a base steroid scaffold. mdpi.com For instance, to enhance anticancer potential, chemical groups that increase polarizability (e.g., carbonyl, bromine, nitro) can be added to the steroid structure. mdpi.com

Virtual Screening and Docking: The virtual library is screened using molecular docking to predict the binding affinity and pose of each compound within the target receptor's binding site. mdpi.comnih.gov This helps to filter down the number of candidates to those with the most favorable predicted interactions.

Lead Optimization: The most promising candidates from docking studies can be further refined. For example, a lead compound identified through screening can be subjected to structure-based design, where new fragments are attached to its side chain to improve binding affinity and other properties. springerprofessional.de

This integrated computational approach has been successfully applied to design multitarget steroidal inhibitors for hormone-dependent breast cancer and to screen pregnane glycosides for potential antiviral activity against SARS-CoV-2. mdpi.comnih.gov

Table 2: Examples of Computationally Guided Design of Steroid Derivatives

| Computational Method | Steroid Class/Derivative | Target | Objective/Outcome | Source |

|---|---|---|---|---|

| Pharmacophore Modeling & Docking | Azole derivatives, Coumestrol, Leflunomide | Pregnane X Receptor (PXR) | Discovery of novel PXR antagonists that interact with the AF-2 domain. | nih.govresearchgate.net |

| 3D-QSAR, Molecular Docking, Molecular Dynamics | Novel steroidal analogs (e.g., Estero-255) | Progesterone Receptor (PR), Estrogen Receptor alpha (ER-α), HER2 | Design of multitarget inhibitors for hormone-dependent breast cancer. Identified candidates with strong predicted binding affinities. | mdpi.com |

| Molecular Docking (Virtual Screening) | Pregnane Glycosides | SARS-CoV-2 Main Protease (Mpro) | Investigation of pregnane derivatives as potential antiviral agents. | nih.gov |

| Structure-Based Drug Design & Docking | Novel AKT Inhibitors (Molecules 5a and 7a) | AKT protein | Design of new inhibitors with improved binding affinity compared to the lead compound. | springerprofessional.de |

Limitations and Challenges in Computational Modeling of Complex Steroids

Despite their power, computational methods face significant limitations and challenges when applied to complex steroids like pregnanes. These challenges stem from the inherent complexity of both the steroid molecules and the biological systems they modulate.

A primary challenge is the structural complexity and flexibility of the steroid scaffold. The presence of multiple chiral centers and a flexible polycyclic ring system makes conformational sampling difficult. Accurately predicting the lowest energy conformation and the specific shape the molecule adopts when binding to a receptor is computationally intensive and not always accurate.

Furthermore, the biological systems steroids interact with are extraordinarily complex. Key challenges include:

Nonlinear Pharmacokinetics: The disposition of steroids can be nonlinear, involving factors like binding to carrier globulins and reversible metabolism, which complicates the development of predictive pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov

Complex Biological Regulation: Steroid actions are often mediated by intricate genomic and non-genomic pathways. For instance, the effects of corticosteroids are influenced by the circadian production of endogenous hormones and the complex regulation of glucocorticoid receptor (GR) turnover and gene expression. nih.gov Simple models may fail to capture these dynamics.

Data Quality and Availability: The accuracy of any QSAR or machine learning model is fundamentally dependent on the quality and diversity of the training data. nih.gov Obtaining consistent, high-quality experimental data for a large set of steroids can be difficult due to variability in biological assays. nih.gov

Model Validation and Generalizability: Models developed for a specific set of compounds or a particular biological endpoint may not be generalizable to other chemical spaces or targets. openedition.org A model that performs well on a known dataset may fail to predict the behavior of a truly novel structure. This is a core problem in modeling complex systems, which are often more than the sum of their parts, making any single model an incomplete simplification. openedition.org

These limitations necessitate a cautious and integrated approach, where computational predictions are viewed as hypotheses to be rigorously tested through experimental validation.

Table 3: Summary of Challenges in Computational Modeling of Steroids

| Challenge Area | Specific Limitation | Impact on Modeling | Source |

|---|---|---|---|

| Molecular Complexity | High conformational flexibility of the steroid ring system; multiple chiral centers. | Difficult to accurately predict the bioactive conformation, leading to potential inaccuracies in docking and pharmacophore modeling. | pharm-int.com |

| Biological System Complexity | Nonlinear pharmacokinetics, reversible metabolism, and complex receptor regulation (e.g., HPA axis). | Makes the development of predictive PK/PD and systems pharmacology models highly challenging. | nih.gov |

| Data for Model Building | Difficulties in obtaining consistent, high-quality biological activity data for diverse steroids. Biological factors (age, sex) influence results. | Limits the accuracy, robustness, and predictive power of QSAR and machine learning models. | nih.govnih.gov |

| Model Validation | Models are simplifications and may not capture all relevant interactions. A model may be validated on a subset of data but still fail. | Overfitting is a risk; models may lack generalizability to new chemical scaffolds or different biological contexts. | openedition.org |

| Predicting Physicochemical Properties | Accurate prediction of properties like solubility and stability remains difficult. | Poorly predicted properties can lead to the design of molecules with unfavorable development characteristics. | pharm-int.com |

Future Research Directions and Unexplored Avenues for 3alpha,5alpha,17z Pregn 17 20 En 3 Ol

Elucidation of Novel Biosynthetic and Metabolic Pathways

The foundational pathways for pregnane (B1235032) biosynthesis originate from cholesterol, which is converted to pregnenolone (B344588) by the cytochrome P450scc enzyme in the mitochondria. wikipedia.orgnih.gov From pregnenolone, a cascade of enzymatic reactions leads to the vast array of steroid hormones. wikipedia.orgnih.gov However, the specific biosynthetic route to (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol and its subsequent metabolic fate are not well-defined.

Future research should focus on identifying the precise enzymatic steps that lead to the formation of the 17(20)-en moiety with Z-stereochemistry and the 3-alpha, 5-alpha configuration. This involves exploring the substrate specificity of known steroidogenic enzymes, such as hydroxysteroid dehydrogenases and reductases, and searching for novel enzymes capable of these transformations. researchgate.netwikipedia.org For instance, while the conversion of progesterone (B1679170) to 5β-pregnanes by steroid 5β-reductase (AKR1D1) is known, the specific enzymes responsible for the 5α-reduction and subsequent modifications leading to the target compound need to be identified. researchgate.net Understanding these pathways is crucial, as the metabolic profile of a steroid significantly influences its biological activity and excretion. nih.gov

Key research questions include:

Which specific cytochrome P450 enzymes or other steroid-modifying enzymes are responsible for creating the 17(20) double bond?

What is the complete metabolic pathway of this compound in various biological systems?

Are there unique, undiscovered metabolites of this compound with their own biological activities?

Discovery of Undiscovered Molecular Targets and Mechanisms

Parent pregnane compounds, such as pregnenolone, exhibit a range of biological activities by interacting with multiple molecular targets. Pregnenolone and its sulfate (B86663) metabolite are known to act as neurosteroids, modulating GABA-A and NMDA receptors. wikipedia.orgconsensus.appmdpi.com Pregnenolone has also been identified as an agonist for the pregnane X receptor (PXR), a key regulator of metabolism, and can bind to microtubule-associated protein 2 (MAP2), influencing neuronal structure. wikipedia.orgconsensus.appconsensus.app

A primary avenue for future research is to determine if this compound shares these targets or if its unique structure allows it to interact with novel molecular partners. The structural differences could lead to altered binding affinities, selectivities, or entirely new mechanisms of action. Research should systematically screen the compound against a panel of known steroid receptors and other potential targets. nih.govbohrium.com Investigating its effects on immune signaling pathways is also a promising direction, given that pregnenolone itself has anti-inflammatory properties by promoting the degradation of key proteins in innate immune signaling. nih.govdroracle.ai

Table 1: Potential Molecular Targets for Pregnane Steroids

| Target Class | Specific Example(s) | Known Pregnane Ligand | Potential Effect |

| Neurotransmitter Receptors | GABA-A Receptor, NMDA Receptor | Pregnenolone Sulfate | Modulation of neuronal excitability, learning, and memory wikipedia.orgconsensus.appmdpi.com |

| Nuclear Receptors | Pregnane X Receptor (PXR) | Pregnenolone | Regulation of drug metabolism and steroid catabolism wikipedia.orgnih.gov |

| Cytoskeletal Proteins | Microtubule-associated protein 2 (MAP2) | Pregnenolone | Neuronal growth and plasticity wikipedia.orgnih.gov |

| Immune Signaling Proteins | TIRAP, TLR2 | Pregnenolone | Suppression of inflammatory cytokine release nih.govdroracle.ai |

| TRP Channels | TRPM1, TRPM3 | Pregnenolone Sulfate | Modulation of ion channel activity mdpi.com |

Development of Advanced Synthetic Strategies for Complex Pregnane Analogues

The exploration of structure-activity relationships and the generation of tool compounds for biological studies depend on robust and flexible synthetic chemistry. While methods for the total synthesis of pregnane-type steroids exist, developing advanced strategies to create complex and diverse analogues of this compound remains a key objective. rsc.orgescholarship.org

Future synthetic efforts should aim to develop modular and efficient routes that allow for systematic modifications at various positions of the pregnane skeleton. This includes developing novel methods for introducing the 17(20)Z-double bond, as well as functionalizing other parts of the steroid nucleus. u-szeged.huresearchgate.net The synthesis of derivatives with modifications such as imidazole (B134444) or triazole moieties has shown potential for creating compounds with antiproliferative activity, highlighting the value of synthesizing novel analogues. nih.gov These advanced synthetic strategies will enable the creation of libraries of related compounds, which are essential for probing biological targets and optimizing activity. escholarship.orgnorthwestern.edu

Integration of Omics Technologies in Pregnane Research

"Omics" technologies, such as metabolomics and proteomics, offer a systems-level view of the biological impact of a compound. Applying these technologies to the study of this compound could provide comprehensive insights into its function.

Steroid metabolomics , which combines mass spectrometry with computational analysis, can map the complete profile of steroid biosynthesis and metabolism. nih.govnih.gov This approach can be used to precisely track the metabolic fate of this compound and identify how it alters the broader steroid metabolome. rug.nlmdpi.com

Proteomics can be used to identify the proteins that interact with the compound or whose expression levels change in response to it. nih.govbohrium.com For example, structural proteomics could define the precise interaction surfaces between the pregnane analogue and its protein targets, providing a molecular basis for its mechanism of action. nih.gov This would be invaluable for understanding how it might influence complex processes like progesterone receptor signaling. nih.govbohrium.com

Application of Artificial Intelligence and Machine Learning in Pregnane Research

Future research could leverage these computational approaches to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel synthetic pregnane analogues before they are synthesized.

Analyze Omics Data: Use ML algorithms to analyze complex metabolomics and proteomics datasets to identify subtle patterns and generate new hypotheses about the compound's mechanism of action. nih.gov

Model Steroid Pathways: Create deep neural network models based on steroidogenesis pathways to predict how the introduction of this compound might perturb the entire system. news-medical.net

Table 2: Applications of AI/ML in Steroid Research

| Application Area | Specific Task | Potential Impact on Pregnane Research |

| Predictive Modeling | Predicting treatment response from steroid profiles. nih.govfrontiersin.orgneliti.com | Identifying potential therapeutic applications for novel pregnane analogues. |

| Biomarker Discovery | Identifying discriminatory steroids for disease classification. nih.govnih.gov | Discovering biomarkers related to the metabolic effects of this compound. |

| Drug Discovery & Design | Accelerating drug development cycles. swissre.com | Designing new pregnane analogues with desired biological activities. |

| Systems Biology | Predicting biological age from steroid pathways. news-medical.net | Modeling the systemic impact of this compound on metabolic networks. |